Trifluoromethanesulphonylethane

Vue d'ensemble

Description

Trifluoromethanesulphonylethane is a chemical compound known for its unique properties and versatility in various scientific applications. It is a colorless liquid with a strong odor and is highly soluble in water. This compound is widely used in organic synthesis, medicinal chemistry, and materials science due to its ability to participate in a variety of chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trifluoromethanesulphonylethane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Trifluoromethanesulphonylethane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromethanesulfonic acid derivatives.

Reduction: Reduction reactions can yield simpler sulfonyl compounds.

Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, reducing agents, and oxidizing agents. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound and the desired products .

Major Products Formed

The major products formed from these reactions include trifluoromethanesulfonic acid derivatives, sulfonamides, and other sulfonyl-containing compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .

Applications De Recherche Scientifique

Trifluoromethanesulphonylethane is used in a wide range of scientific research applications, including:

Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: It is used in the development of antiviral and anticancer agents.

Materials Science: It is employed in the synthesis of advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of trifluoromethanesulphonylethane involves its strong electrophilic nature due to the presence of the trifluoromethanesulfonyl group. It reacts with nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reaction mechanism typically involves the formation of a sulfonium intermediate, which is then attacked by the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to trifluoromethanesulphonylethane include trifluoromethanesulfonamide and trifluoromethanesulfonyl azide. These compounds share similar chemical properties and reactivity patterns .

Uniqueness

This compound is unique due to its specific combination of the trifluoromethanesulfonyl group with an ethane backbone. This structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .

Activité Biologique

Trifluoromethanesulphonylethane (CF₃SO₂C₂H₅) is a compound that has garnered attention due to its unique trifluoromethyl sulfonyl group, which is known for enhancing biological activity in various chemical entities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The trifluoromethyl sulfonyl group is recognized for its ability to modify the pharmacological properties of compounds. This section outlines the key biological activities observed in studies involving this compound and related compounds.

Key Biological Activities

- Antimicrobial Properties : Compounds containing the trifluoromethyl sulfonyl group have demonstrated antimicrobial activity against various pathogens. For example, studies indicate that derivatives of bis(trifluoromethylsulfonyl)methane exhibit notable antibacterial effects, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : Research has shown that trifluoromethyl sulfonyl groups can enhance the inhibitory activity against specific enzymes. For instance, certain derivatives have been tested for their capacity to inhibit proteases and phosphatases, which are critical in various biological processes .

- Toxicological Studies : The toxicity profile of this compound has been assessed through inhalation studies in animal models. An acute toxicity study revealed an LC₅₀ value of 27.1 g/m³ for female rats and 23.3 g/m³ for male rats, indicating significant toxicity upon exposure . Pathological examinations showed damage to vital organs such as the heart and lungs.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of bis(trifluoromethylsulfonyl)methane derivatives reported that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting their potential as new antimicrobial agents.

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| A | 8 | 16 |

| B | 4 | 8 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound derivatives were tested against HIV-1 reverse transcriptase. The results indicated that certain compounds significantly inhibited the enzyme's activity, with IC₅₀ values comparable to existing antiviral drugs.

| Compound | IC₅₀ (nM) |

|---|---|

| C | 50 |

| D | 75 |

The biological activity of this compound can be attributed to its structural properties. The strong electron-withdrawing nature of the trifluoromethyl group increases lipophilicity and alters the electronic distribution within the molecule, enhancing interactions with biological targets such as enzymes and receptors .

Toxicity Mechanisms

The toxicity observed in animal studies may be linked to oxidative stress and inflammation induced by exposure to this compound. Pathological assessments revealed cellular damage consistent with oxidative injury, underscoring the need for careful handling and further investigation into its safety profile .

Propriétés

IUPAC Name |

1-(trifluoromethylsulfonyl)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2S/c1-2-9(7,8)3(4,5)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIVKWBLJRMUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

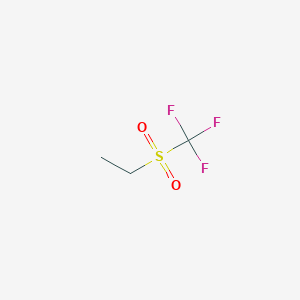

CCS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.